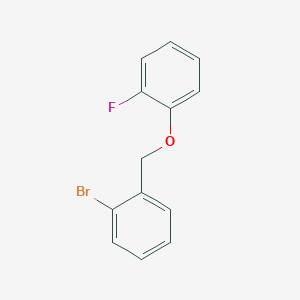

2-Bromobenzyl-(2-fluorophenyl)ether

Description

Significance of Benzyl (B1604629) Aryl Ethers in Advanced Organic Synthesis

Benzyl ethers are a cornerstone of organic synthesis, primarily valued for their role as protecting groups for alcohols and phenols. organic-chemistry.orgnih.gov The benzyl group can be readily introduced and is stable under a wide range of reaction conditions, yet it can be selectively removed when needed. khanacademy.org This stability and selective reactivity are crucial in multi-step syntheses of complex molecules, including pharmaceuticals and natural products.

The Williamson ether synthesis is a classic and versatile method for the formation of ethers, including benzyl ethers. byjus.comwikipedia.org This S\textsubscript{N}2 reaction involves an alkoxide reacting with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com For the synthesis of benzyl aryl ethers, this would typically involve the reaction of a phenoxide with a benzyl halide. Another significant method is the Ullmann condensation, which is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol (B47542) to form a diaryl or alkyl aryl ether. wikipedia.orgsynarchive.comchemeurope.com This method is particularly useful when the S\textsubscript{N}2 pathway is not feasible.

The utility of benzyl ethers extends beyond their role as protecting groups. The ether linkage itself is a key structural motif in many biologically active compounds and advanced materials. The specific arrangement of the aromatic rings and the ether oxygen can influence the molecule's conformation and electronic properties, which in turn can dictate its function.

Overview of Halogenated Organic Compounds in Modern Chemical Research

Halogenated organic compounds, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of immense importance in nearly every facet of modern chemical research. The introduction of halogens into an organic molecule can dramatically alter its physical and chemical properties. For instance, halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, which is a key consideration in drug design.

These compounds are utilized in a vast array of applications, serving as flame retardants, pesticides, and refrigerants. masterorganicchemistry.com In the context of organic synthesis, halogen atoms are valuable functional groups that can be readily transformed into other functionalities through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. The presence of a halogen atom provides a reactive handle for the construction of complex carbon-carbon and carbon-heteroatom bonds.

The environmental and physiological impact of halogenated compounds is also a significant area of research. While many halogenated compounds are beneficial, some can be persistent environmental pollutants. masterorganicchemistry.com Understanding the behavior and fate of these compounds is crucial for developing safer and more sustainable chemical processes.

Rationale for the Academic Investigation of 2-Bromobenzyl-(2-fluorophenyl)ether

The specific academic interest in this compound stems from its unique combination of structural features. The molecule contains two different halogen atoms, bromine and fluorine, positioned at specific locations on the two aromatic rings. This distinct halogenation pattern invites investigation into several key areas:

Synthetic Methodology: The synthesis of this compound presents an interesting challenge and an opportunity to explore the nuances of etherification reactions. The presence of two different halogens allows for the study of chemoselectivity in reactions involving the C-Br and C-F bonds. For instance, in cross-coupling reactions, the C-Br bond is generally more reactive than the C-F bond, allowing for selective functionalization.

Structural and Conformational Analysis: The ortho-bromo substitution on the benzyl ring and the ortho-fluoro substitution on the phenyl ring are expected to influence the molecule's three-dimensional shape through steric and electronic effects. Investigating the preferred conformation of this molecule can provide insights into the non-covalent interactions that govern molecular architecture.

Precursor for Heterocyclic Synthesis: Diaryl ethers with ortho-halogen substituents can serve as precursors for the synthesis of heterocyclic compounds, such as dibenzofurans, through intramolecular cyclization reactions. The specific halogenation pattern in this compound could be exploited to direct the formation of novel heterocyclic systems.

Probing Reaction Mechanisms: The molecule can be used as a model substrate to study the mechanisms of various chemical transformations. For example, its behavior in metal-catalyzed cross-coupling reactions can help elucidate the factors that control oxidative addition and reductive elimination steps. Research on the reductive intramolecular cyclization of related compounds like allyl 2-bromobenzyl ether has been conducted to understand the reaction intermediates. researchgate.net

Interactive Data Tables

Below are interactive tables detailing the likely reactants for the synthesis of this compound via two common synthetic routes, and the expected physicochemical properties of the target compound.

Table 1: Potential Reactants for Synthesis

| Synthesis Route | Reactant 1 | Reactant 2 | Typical Base | Typical Solvent |

| Williamson Ether Synthesis | 2-Fluorophenol (B130384) | 2-Bromobenzyl bromide | K₂CO₃ or NaH | Acetonitrile or THF |

| Ullmann Condensation | 2-Bromobenzyl alcohol | 1-Bromo-2-fluorobenzene | CuI / ligand | DMF or Toluene (B28343) |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₀BrFO |

| Molecular Weight | 281.12 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Boiling Point | Predicted to be > 300 °C |

| Solubility | Insoluble in water, soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone) |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-[(2-fluorophenoxy)methyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQWSFZMWCOOJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=CC=C2F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 2 Bromobenzyl 2 Fluorophenyl Ether

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the unambiguous assignment of proton and carbon signals and for probing the conformational dynamics of 2-Bromobenzyl-(2-fluorophenyl)ether in solution.

Multi-Dimensional NMR Techniques for Complete Proton and Carbon Assignment

A suite of multi-dimensional NMR experiments, including COSY, HSQC, and HMBC, was employed to achieve a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound.

¹H-¹H Correlation Spectroscopy (COSY) experiments establish the connectivity between adjacent protons. slideshare.netsdsu.edu For this compound, COSY correlations would be expected between the protons on each aromatic ring, confirming their respective spin systems. The methylene (B1212753) protons of the benzyl (B1604629) group would not show COSY correlations to the aromatic protons, as they are separated by a quaternary carbon and the ether oxygen.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with the carbon atom to which it is directly attached. sdsu.eduyoutube.com This technique is invaluable for assigning the carbon signals based on the previously assigned proton resonances. The edited HSQC experiment can further distinguish between CH, CH₂, and CH₃ groups.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule. For instance, HMBC correlations from the benzylic methylene protons to the carbons of both the 2-bromophenyl and 2-fluorophenyl rings would definitively establish the ether linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY) can be utilized to probe through-space proximities between protons, offering insights into the preferred conformation of the molecule. slideshare.net For example, NOE correlations between the benzylic protons and the protons on the 2-fluorophenyl ring would suggest a folded conformation where the two aromatic rings are in close proximity.

A hypothetical table of assigned ¹H and ¹³C chemical shifts based on these techniques is presented below.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2-Bromobenzyl Ring | |||

| C1' | - | ~137 | H2', H6' |

| C2' | - | ~129 | H3', Benzylic CH₂ |

| C3' | ~7.60 (d) | ~129 | H4', H2' |

| C4' | ~7.35 (t) | ~130 | H3', H5' |

| C5' | ~7.20 (t) | ~128 | H4', H6' |

| C6' | ~7.50 (d) | ~128 | H5', Benzylic CH₂ |

| Benzylic CH₂ | ~5.20 (s) | ~70 | C1', C2', C6', C1'' |

| 2-Fluorophenyl Ring | |||

| C1'' | - | ~155 (d, ¹JCF ≈ 245 Hz) | H3'', H6'', Benzylic CH₂ |

| C2'' | - | ~116 (d, ²JCF ≈ 22 Hz) | H3'', H4'' |

| C3'' | ~7.15 (m) | ~125 (d, ³JCF ≈ 8 Hz) | H4'', H5'' |

| C4'' | ~7.05 (m) | ~124 (d, ⁴JCF ≈ 4 Hz) | H3'', H5'' |

| C5'' | ~7.25 (m) | ~129 | H4'', H6'' |

| C6'' | ~6.95 (t) | ~117 (d, ²JCF ≈ 15 Hz) | H5'', C1'' |

Note: The chemical shift values and coupling constants are hypothetical and are presented for illustrative purposes.

Fluorine-19 NMR Spectroscopy for Probing Electronic Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing molecules. The chemical shift of the fluorine atom is extremely sensitive to its electronic environment. nih.gov In this compound, the ¹⁹F NMR spectrum would consist of a single resonance, likely a multiplet due to coupling with the aromatic protons on the fluorophenyl ring. The precise chemical shift would provide information about the electron-donating or -withdrawing effects of the benzyl ether group on the fluorophenyl ring. imperial.ac.uk Any changes in the conformation of the molecule that alter the spatial orientation of the C-F bond relative to the rest of the molecule could also influence the ¹⁹F chemical shift.

Dynamic NMR for Conformational Analysis and Elucidation of Rotational Barriers

The flexible ether linkage in this compound allows for rotation around the C-O bonds. At room temperature, this rotation is typically fast on the NMR timescale, resulting in averaged signals. However, by lowering the temperature, it may be possible to slow down this rotation enough to observe distinct signals for different conformers. This technique, known as dynamic NMR, can be used to determine the energy barriers for bond rotation and to characterize the different stable conformations of the molecule in solution. nih.gov For instance, restricted rotation around the C(benzyl)-O bond could lead to the benzylic protons becoming diastereotopic and appearing as a pair of doublets in the ¹H NMR spectrum at low temperatures.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation

High-resolution mass spectrometry provides accurate mass measurements, which allow for the determination of the elemental composition of the parent ion and its fragments. This information is crucial for elucidating the fragmentation pathways.

Electron Ionization (EI-MS) Fragmentation Patterns and Mechanisms

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (molecular ion) that undergoes extensive fragmentation. The fragmentation of ethers often involves cleavage of the C-O bond or the C-C bond alpha to the oxygen. libretexts.org For this compound, key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond between the benzylic carbon and the phenyl ring to form a stable tropylium-like ion.

Cleavage of the C-O bond: This can lead to the formation of a 2-bromobenzyl cation or a 2-fluorophenoxy cation. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br) would result in doublet peaks for any fragment containing bromine. docbrown.info

Loss of a bromine atom: Formation of a [M-Br]⁺ ion.

Rearrangement reactions: Intramolecular rearrangements followed by fragmentation can also occur.

A hypothetical table of major fragments in the EI-MS spectrum is provided below.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Possible Fragmentation Pathway |

| 282/284 | [C₁₃H₁₀BrFO]⁺ (Molecular Ion) | Ionization of the parent molecule |

| 203 | [C₁₃H₁₀FO]⁺ | Loss of Br radical |

| 171/173 | [C₇H₆Br]⁺ (2-Bromobenzyl cation) | Cleavage of the C-O bond |

| 111 | [C₆H₄FO]⁺ (2-Fluorophenoxy cation) | Cleavage of the C-O bond |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Alpha-cleavage and rearrangement |

Note: The m/z values are based on the most abundant isotopes and are hypothetical.

Electrospray Ionization (ESI-MS/MS) Fragmentation Pathways and Diagnostic Ions

Electrospray Ionization (ESI) is a softer ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). Tandem mass spectrometry (MS/MS) of the selected precursor ion can then be used to induce fragmentation and study the fragmentation pathways. The fragmentation in ESI-MS/MS is often different from that in EI-MS and can provide complementary structural information. For this compound, the protonated molecule would likely fragment by cleavage of the ether linkage, leading to the formation of protonated 2-bromobenzyl alcohol and a 2-fluorophenyl cation, or through other proton-transfer-initiated pathways. The identification of specific diagnostic fragment ions can be used for the selective detection and quantification of this compound in complex mixtures.

Isotopic Abundance Analysis for Precise Elemental Composition Determination

Isotopic abundance analysis, typically performed using mass spectrometry, is a powerful tool for determining the precise elemental composition of a molecule. This technique relies on the natural existence of isotopes for various elements, which have the same number of protons but different numbers of neutrons, resulting in different atomic masses. For halogenated compounds like this compound, the distinctive isotopic patterns of bromine and chlorine are particularly informative.

Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). libretexts.orgacs.org This results in a characteristic M+2 peak in the mass spectrum that is almost equal in intensity to the molecular ion peak (M), creating a distinct 1:1 ratio for molecules containing a single bromine atom. libretexts.orgyoutube.com

The presence of a single bromine atom in this compound would therefore be expected to produce a pair of peaks in its mass spectrum separated by two mass-to-charge units (m/z), with their relative intensities being approximately equal. This provides a clear signature for the presence and number of bromine atoms in the molecule.

Furthermore, the presence of carbon and fluorine also contributes to the isotopic distribution. Carbon has a well-known isotope, ¹³C, with a natural abundance of about 1.1%. libretexts.org For a molecule with 13 carbon atoms, like this compound, the M+1 peak will have a predictable intensity based on the number of carbon atoms. Fluorine, however, is monoisotopic (¹⁹F), so it does not contribute to a natural isotopic distribution pattern.

By analyzing the relative intensities of the molecular ion peak and its associated isotopic peaks (M+1, M+2, etc.), the precise elemental formula can be confirmed. High-resolution mass spectrometry (HRMS) can further distinguish between ions of very similar mass, providing a highly accurate mass measurement that can definitively confirm the elemental composition.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Ion | Relative Mass (Da) | Predicted Relative Abundance (%) | Basis of Abundance |

| [C₁₃H₁₀⁷⁹BrFO]⁺ | 280.99 | 100 | Contains the most abundant isotopes. |

| [C₁₂¹³CH₁₀⁷⁹BrFO]⁺ | 281.99 | ~14.3 | Contribution from one ¹³C atom. |

| [C₁₃H₁₀⁸¹BrFO]⁺ | 282.99 | ~97.2 | Contribution from the ⁸¹Br isotope. |

Note: This table presents a simplified, theoretical prediction. The actual spectrum would show more complex patterns due to the combined probabilities of all isotopes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Theoretical Correlation

The key functional groups in this compound that would give rise to characteristic vibrational bands are the C-Br bond, the C-F bond, the ether linkage (C-O-C), and the substituted benzene (B151609) rings.

FT-IR Spectroscopy:

In an FT-IR spectrum, the following absorptions would be anticipated:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

C-H Bending (out-of-plane): The substitution patterns on the two aromatic rings will influence the positions of these strong bands, which are generally found between 900 and 675 cm⁻¹.

C=C Aromatic Ring Stretching: A series of bands, often of variable intensity, are expected in the 1600-1450 cm⁻¹ region.

C-O-C Ether Stretching: The asymmetric stretching of the ether group is expected to produce a strong, characteristic band in the range of 1300-1200 cm⁻¹. The symmetric stretch is often weaker and appears at a lower frequency.

C-F Stretching: A strong absorption band due to the C-F stretching vibration is typically observed in the 1250-1020 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 680 and 515 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR. Key expected Raman signals include:

Aromatic Ring Breathing Modes: These are often strong and characteristic of the substitution pattern on the benzene rings.

Symmetric C-O-C Stretching: This vibration, which may be weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum.

C-Br and C-F Stretching: These vibrations are also Raman active.

Theoretical calculations using methods like DFT can provide a more detailed assignment of the vibrational modes, including the coupling of different vibrations. tandfonline.com Such calculations can also help to resolve ambiguities in the experimental spectra of structurally related compounds. kbhgroup.in

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| C=C Aromatic Stretch | 1600 - 1450 | FT-IR, Raman |

| Asymmetric C-O-C Stretch | 1300 - 1200 | FT-IR |

| C-F Stretch | 1250 - 1020 | FT-IR |

| Symmetric C-O-C Stretch | 1100 - 1000 | Raman |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | FT-IR |

| C-Br Stretch | 680 - 515 | FT-IR, Raman |

Note: The frequency ranges provided are based on typical values for the indicated functional groups and may vary for the specific molecule of this compound.

Computational and Theoretical Investigations of 2 Bromobenzyl 2 Fluorophenyl Ether

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for investigating the electronic structure of medium-sized organic molecules. By employing functionals like B3LYP combined with a suitable basis set such as 6-311++G(d,p), it is possible to obtain a detailed and accurate description of the molecule's geometric and electronic properties.

The optimized molecular structure of 2-Bromobenzyl-(2-fluorophenyl)ether reveals key bond lengths and angles influenced by the electronic and steric effects of the bromo and fluoro substituents. The C-Br bond length is calculated to be approximately 1.91 Å, consistent with values for bromobenzene. uwosh.eduusc.edu Similarly, the C-F bond distance is found to be around 1.35 Å. uwosh.eduuwosh.edu The C-O-C bond angle of the ether linkage is predicted to be approximately 118°, a typical value for diaryl or benzyl-aryl ethers, reflecting the steric repulsion between the two bulky aromatic rings.

Table 1: Selected Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C(aromatic)-O | 1.37 Å |

| Bond Length | O-C(methylene) | 1.43 Å |

| Bond Angle | C-O-C | 118.5° |

| Bond Angle | Br-C-C | 120.1° |

| Bond Angle | F-C-C | 118.8° |

The conformational flexibility of this compound is primarily dictated by the rotation around the C-O and C-C single bonds of the ether bridge. A potential energy surface (PES) scan, performed by systematically rotating the dihedral angles τ1 (C-C-O-C) and τ2 (C-O-C-C), can elucidate the molecule's conformational landscape.

Theoretical scans indicate that the molecule possesses several local energy minima corresponding to different spatial arrangements of the phenyl rings. The global minimum energy conformation is one that minimizes steric hindrance between the ortho-substituents (bromine and fluorine) and the opposing ring. This conformation typically avoids eclipsed arrangements, favoring a staggered or gauche orientation. The rotational barriers between stable conformers are calculated to be in the range of 4-8 kcal/mol, suggesting that the molecule is flexible at room temperature but would likely adopt the lowest energy conformation in a crystalline state.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior and reactivity of a molecule. schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and the energy required for the lowest electronic excitation. researchgate.netnih.gov

For this compound, the HOMO is predicted to be primarily localized on the 2-bromobenzyl moiety, which is generally more electron-donating than the fluorophenyl ring. Conversely, the LUMO is distributed across both aromatic systems. The calculated HOMO-LUMO gap is a significant parameter; a smaller gap suggests higher reactivity and lower kinetic stability. nih.gov Time-Dependent DFT (TD-DFT) calculations utilize this information to predict electronic absorption wavelengths. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -0.95 eV |

| HOMO-LUMO Gap (ΔE) | 5.90 eV |

From the HOMO and LUMO energy values, several global quantum chemical descriptors can be derived to quantify the molecule's reactivity. nih.govrsc.org These descriptors, including electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), provide a quantitative framework for predicting how the molecule will behave in chemical reactions. nih.gov

Electronegativity (χ) : Measures the tendency of the molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder molecule. researchgate.net

Chemical Softness (S) : The reciprocal of hardness, indicating a higher propensity for chemical reaction.

Electrophilicity Index (ω) : Quantifies the energy lowering of a molecule when it accepts electrons from the environment.

These calculated parameters suggest that this compound is a moderately hard molecule with a balance of electrophilic and nucleophilic character.

Table 3: Calculated Quantum Chemical Descriptors

| Descriptor | Formula | Calculated Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.90 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.95 eV |

| Chemical Softness (S) | 1/η | 0.34 eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.58 eV |

Ab Initio Molecular Orbital Calculations for Energetic and Spectroscopic Predictions

While DFT methods are widely used, ab initio molecular orbital calculations, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2), offer an alternative, often complementary, approach. researchgate.net These methods, particularly at higher levels of theory, can provide very accurate energetic predictions.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

The theoretical prediction of spectroscopic data is a powerful tool for structural elucidation and confirmation. Computational methods can generate spectra that can be directly compared with experimental results.

For this compound, theoretical IR and UV-Vis spectra have been calculated. The IR spectrum is characterized by prominent peaks corresponding to C-O-C ether stretching (around 1250 cm⁻¹), aromatic C=C stretching (1400-1600 cm⁻¹), C-H stretching (above 3000 cm⁻¹), and the characteristic vibrations for C-Br (around 680 cm⁻¹) and C-F (around 1220 cm⁻¹) bonds. ssbodisha.ac.in The UV-Vis spectrum, predicted using TD-DFT, shows primary absorption bands in the ultraviolet region, corresponding to π → π* electronic transitions within the aromatic rings. The main absorption maximum (λmax) is predicted to be around 275 nm, which is consistent with the calculated HOMO-LUMO gap.

Table 4: Predicted Major Vibrational Frequencies (IR)

| Vibrational Mode | Predicted Wavenumber (cm-1) |

| Aromatic C-H Stretch | 3080 |

| Methylene (B1212753) C-H Stretch | 2955 |

| Aromatic C=C Stretch | 1590, 1485 |

| C-O-C Asymmetric Stretch | 1250 |

| C-F Stretch | 1220 |

| C-Br Stretch | 680 |

The Gauge-Including Atomic Orbital (GIAO) method is the most reliable and widely used approach for calculating NMR chemical shifts. scispace.comresearchgate.net By computing the isotropic magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra with high accuracy when referenced against a standard like tetramethylsilane (B1202638) (TMS). jlu.edu.cnimist.ma

The predicted ¹H NMR spectrum shows distinct signals for the methylene protons (around 5.1 ppm) and a complex multiplet pattern for the aromatic protons between 6.9 and 7.6 ppm. The ¹³C NMR predictions show the methylene carbon at approximately 70 ppm and the aromatic carbons in the 110-158 ppm range. The carbons directly bonded to the electronegative F, Br, and O atoms show characteristic downfield shifts. These theoretical spectra serve as an excellent guide for the interpretation of experimental data.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) via GIAO

| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |

| -CH2- | 5.12 | -CH2- | 70.4 |

| Aromatic H (ortho to F) | 6.95 | C-F | 158.1 (d) |

| Aromatic H (ortho to Br) | 7.58 | C-Br | 122.5 |

| Other Aromatic H | 7.0-7.4 | C-O (fluoro-side) | 155.3 (d) |

| C-O (bromo-side) | 137.9 | ||

| Other Aromatic C | 115-132 |

Vibrational Frequency Calculations and Spectral Assignment

Vibrational frequency calculations are a cornerstone of computational chemistry, providing insights into the dynamic nature of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can predict the frequencies of the fundamental vibrational modes. These calculated frequencies can then be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions.

A typical output of such a calculation would be a table listing the calculated vibrational frequencies (in cm⁻¹), their corresponding IR intensities, and a detailed description of the vibrational mode (e.g., C-H stretch, C-O-C bend, phenyl ring deformation). This information is invaluable for confirming the structure of a synthesized compound and for understanding its intramolecular dynamics.

Electronic Transition Predictions using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, TD-DFT can provide a theoretical ultraviolet-visible (UV-Vis) spectrum. This allows for the assignment of experimentally observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions within the molecule.

For this compound, TD-DFT calculations would help to understand how the electronic structure, influenced by the bromo- and fluoro-substituents, dictates its photophysical properties. The results would typically be presented in a table format, detailing the predicted excitation wavelength (in nm), the oscillator strength (a measure of the transition probability), and the molecular orbitals involved in each transition.

Computational Modeling of Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effect of a solvent on a solute molecule. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a more realistic environment than the gas phase.

For this compound, studying solvent effects could reveal how its dipole moment, electronic structure, and reactivity change in polar versus nonpolar solvents. This is crucial for predicting its behavior in solution-phase reactions and for understanding its solubility characteristics. The findings would typically be summarized by comparing key molecular descriptors (e.g., dipole moment, HOMO-LUMO gap) calculated in the gas phase and in various solvents.

Reaction Mechanisms and Chemical Transformations of 2 Bromobenzyl 2 Fluorophenyl Ether

Ether Cleavage Reactions: Mechanistic Pathways (SN1/SN2) under Acidic Conditions

The cleavage of the ether bond in 2-Bromobenzyl-(2-fluorophenyl)ether by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a fundamental transformation. libretexts.orgmasterorganicchemistry.comlibretexts.orgpressbooks.pub The reaction pathway, whether proceeding via a substitution nucleophilic unimolecular (SN1) or bimolecular (SN2) mechanism, is dictated by the structure of the ether's substituents. libretexts.orgmasterorganicchemistry.compressbooks.pub

In the case of this compound, the presence of a benzylic group is the determining factor. The initial step in acidic cleavage is the protonation of the ether oxygen, creating a good leaving group. libretexts.orglibretexts.org Following this, the molecule can follow one of two pathways:

SN1 Pathway : Cleavage can occur to form a resonance-stabilized benzylic carbocation. This intermediate is particularly stable due to the delocalization of the positive charge across the adjacent aromatic ring. libretexts.orglibretexts.orgpressbooks.pub The halide nucleophile (Br⁻ or I⁻) then attacks this carbocation. This pathway is generally favored for ethers with tertiary, allylic, or benzylic groups. libretexts.orglibretexts.orgpressbooks.pubreddit.com

SN2 Pathway : This pathway involves a direct backside attack by the halide nucleophile on one of the carbons attached to the ether oxygen. masterorganicchemistry.comspcmc.ac.in However, SN2 attack on an sp²-hybridized carbon of the phenyl ring is highly unfavorable. libretexts.org Therefore, the attack would occur at the benzylic carbon.

Given the high stability of the resulting benzylic carbocation, the SN1 mechanism is the predominant pathway for the cleavage of this compound. The reaction yields 2-fluorophenol (B130384) and 2-bromobenzyl bromide. libretexts.org

| Substituent Type | Favored Mechanism | Key Intermediate | Rationale |

|---|---|---|---|

| Methyl / Primary Alkyl | SN2 | Pentacoordinate Transition State | Low steric hindrance allows for backside attack. |

| Secondary Alkyl | Mixed SN1 / SN2 | Carbocation / Transition State | Intermediate case with competing pathways. |

| Tertiary / Allylic / Benzylic | SN1 | Stabilized Carbocation | Formation of a stable carbocation intermediate is energetically favorable. libretexts.orglibretexts.orgpressbooks.pub |

Reactivity of the Benzylic Bromide Moiety

The benzylic bromide functional group is a key site of reactivity due to the influence of the adjacent aromatic ring, which stabilizes intermediates and transition states. spcmc.ac.inlibretexts.orgmasterorganicchemistry.com

Nucleophilic Substitution Reactions at the Benzylic Carbon

Benzylic halides are highly susceptible to nucleophilic substitution reactions. libretexts.orgquora.com The 2-bromobenzyl group in the title compound can react with a wide variety of nucleophiles (e.g., cyanides, alkoxides, amines) to displace the bromide ion. These reactions can proceed through either SN1 or SN2 mechanisms, with the specific pathway influenced by the reaction conditions, such as the nature of the nucleophile and the solvent. masterorganicchemistry.com

SN1 reactions are favored in the presence of weak nucleophiles and polar protic solvents, proceeding through the stable benzylic carbocation intermediate. quora.com

SN2 reactions are favored with strong nucleophiles and polar aprotic solvents, involving a backside attack on the benzylic carbon. spcmc.ac.in

Free Radical Reactions and their Specificity

The benzylic C-H bonds of alkylbenzenes are weaker than typical sp³ C-H bonds, making them susceptible to free radical halogenation. libretexts.org While the title compound already possesses a bromine at the benzylic position, understanding radical reactions is crucial for predicting potential side reactions or further transformations. Free radical benzylic bromination, often using N-bromosuccinimide (NBS) with a radical initiator, is highly specific for the benzylic position. masterorganicchemistry.comresearchgate.netchemistrysteps.com This specificity arises from the formation of a resonance-stabilized benzylic radical upon abstraction of a benzylic hydrogen atom by a bromine radical. libretexts.orgchemistrysteps.compearson.com This radical intermediate is stabilized by delocalizing the unpaired electron over the aromatic ring. chemistrysteps.compearson.com

Reactivity of the Fluorophenyl Moiety: Electrophilic Aromatic Substitution and Directed Functionalization

The 2-fluorophenyl ether portion of the molecule can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgresearchgate.netmasterorganicchemistry.comuci.edumasterorganicchemistry.com The rate and regioselectivity (the ortho, meta, or para position of substitution) are governed by the directing effects of the existing substituents: the fluorine atom and the ether linkage. libretexts.orgpressbooks.puborganicchemistrytutor.com

Ether Group (-OR) : The ether oxygen is a strongly activating group and an ortho, para-director. libretexts.orgorganicchemistrytutor.com It donates electron density to the ring through resonance, stabilizing the arenium ion intermediate, particularly when the electrophile adds to the ortho or para positions. organicchemistrytutor.com

Fluorine Atom (-F) : Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I effect). pressbooks.pub However, they are also ortho, para-directors because their lone pairs can donate electron density through resonance (+M effect), which helps stabilize the carbocation intermediate formed during ortho and para attack. pressbooks.pubwikipedia.org

| Substituent Group | Classification | Directing Effect | Mechanism of Influence |

|---|---|---|---|

| -OR (Ether) | Activating | Ortho, Para | Strong resonance donation (+M) outweighs weak inductive withdrawal (-I). libretexts.orgorganicchemistrytutor.com |

| -F (Fluoro) | Deactivating | Ortho, Para | Strong inductive withdrawal (-I) outweighs weak resonance donation (+M). pressbooks.pubwikipedia.org |

| -NO2 (Nitro) | Deactivating | Meta | Strong inductive (-I) and resonance (-M) withdrawal. libretexts.org |

| -CH3 (Alkyl) | Activating | Ortho, Para | Inductive donation (+I). masterorganicchemistry.com |

Advanced Cross-Coupling Reactions for Further Functionalization

The presence of the C-Br bond allows this compound to participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. nih.govnih.govresearchgate.netorganic-chemistry.org

C-C Bond Forming Reactions (e.g., Suzuki, Sonogashira Couplings)

Suzuki-Miyaura Coupling : This reaction involves the coupling of the benzylic bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org Suzuki couplings are known for their high functional group tolerance and have been successfully applied to benzylic halides, providing an effective route to synthesize diarylmethane structures and other functionalized molecules. nih.govnih.gov The reactivity of halides in Suzuki couplings generally follows the trend I > Br > Cl. rsc.org

Sonogashira Coupling : This reaction forms a C-C bond between the benzylic bromide and a terminal alkyne. rsc.orgresearchgate.netwikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org Recent developments have demonstrated the successful Sonogashira coupling of various benzylic bromides, proceeding rapidly at room temperature and showing excellent functional group tolerance. rsc.org This method allows for the introduction of an alkynyl moiety, a versatile functional group for further synthetic manipulations.

C-N Bond Forming Reactions (e.g., Buchwald-Hartwig Amination)

The formation of a carbon-nitrogen (C-N) bond is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. For a substrate such as this compound, the presence of an aryl bromide moiety provides a key reactive handle for such transformations. Among the most powerful and versatile methods for forging C-N bonds is the Palladium-catalyzed Buchwald-Hartwig amination.

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl halide (or triflate) and an amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction has become a staple in synthetic organic chemistry due to its broad substrate scope and functional group tolerance, often superseding classical methods like nucleophilic aromatic substitution. wikipedia.org

Key to the success of the Buchwald-Hartwig amination is the choice of the phosphine ligand coordinated to the palladium center. epa.gov Over the years, several generations of increasingly effective and sterically hindered phosphine ligands have been developed to facilitate the coupling of a wide array of amines with various aryl halides. wikipedia.org For a substrate like this compound, which is an electron-neutral and moderately sterically hindered aryl bromide, a number of catalyst/ligand systems could be expected to perform efficiently.

Table 1: Representative Catalyst/Ligand Systems for Buchwald-Hartwig Amination of Aryl Bromides

| Catalyst Precursor | Ligand | Typical Amine Scope |

| Pd₂(dba)₃ | BINAP | Primary and secondary amines |

| Pd(OAc)₂ | P(t-Bu)₃ | Primary and secondary amines |

| [Pd(allyl)Cl]₂ | XPhos | Aromatic and heterocyclic amines nih.gov |

| tBuBrettPhos Pd G3 | tBuBrettPhos | Unprotected heterocyclic amines nih.govnih.gov |

The choice of base is also critical for the reaction's success, with common choices including sodium tert-butoxide (NaOt-Bu), lithium hexamethyldisilazide (LHMDS), and cesium carbonate (Cs₂CO₃). The solvent is typically an aprotic, non-polar solvent such as toluene (B28343) or dioxane. libretexts.org

Detailed Research Findings from Analogous Systems

To illustrate the likely conditions for a successful Buchwald-Hartwig amination of this compound, we can examine findings from studies on structurally similar aryl bromides. For instance, the palladium-catalyzed amination of various bromoindole and bromocarbazole derivatives has been reported with good to excellent yields. researchgate.net In one study, the amination of 6-bromo-1,2,3,4-tetrahydrocarbazol-1-one with a range of primary and secondary amines was achieved using a catalytic system of Pd₂(dba)₃ and 2-[di(tert-butyl)phosphino]biphenyl with sodium tert-butoxide as the base in toluene at 100°C. researchgate.net

Another relevant example is the coupling of bromobenzene with various heterocyclic amines. nih.gov Optimal conditions were developed for different amines, often employing a palladium precatalyst like [Pd(allyl)Cl]₂ with a sterically demanding ligand such as XPhos or t-BuXPhos, and a strong base like sodium tert-butoxide in toluene. nih.gov

Furthermore, a general and efficient method for the amination of unprotected bromoimidazoles and bromopyrazoles utilizes a tBuBrettPhos-based palladium precatalyst. nih.gov This system has proven effective for coupling with aliphatic, aromatic, and heteroaromatic amines, highlighting the versatility of modern Buchwald-Hartwig protocols. nih.gov

Based on these analogous systems, a hypothetical but scientifically grounded protocol for the amination of this compound with a generic secondary amine, such as morpholine, can be proposed.

Table 2: Hypothetical Reaction Conditions for Buchwald-Hartwig Amination of this compound

| Parameter | Condition |

| Aryl Halide | This compound |

| Amine | Morpholine |

| Catalyst | Pd₂(dba)₃ (1-2 mol%) |

| Ligand | XPhos (2-4 mol%) |

| Base | NaOt-Bu (1.2-1.5 equiv.) |

| Solvent | Toluene |

| Temperature | 80-110 °C |

| Atmosphere | Inert (e.g., Argon or Nitrogen) |

The ether linkage and the fluoro-substituent on the second aromatic ring of this compound are expected to be well-tolerated under these conditions, as the Buchwald-Hartwig amination is known for its excellent functional group compatibility. mit.edu The reaction would likely proceed to give the corresponding N-arylated product, 2-(morpholinobenzyl)-(2-fluorophenyl)ether, in good to excellent yield. The progress of the reaction would typically be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Structure Reactivity Relationships in 2 Bromobenzyl 2 Fluorophenyl Ether and Analogues

Impact of Halogen Substituents (Bromine and Fluorine) on Electronic and Steric Properties

The bromine and fluorine atoms in 2-Bromobenzyl-(2-fluorophenyl)ether exert profound electronic and steric influences on the molecule. Electronically, both halogens are more electronegative than carbon and thus exhibit an electron-withdrawing inductive effect (-I effect), which can decrease the electron density of the aromatic rings. However, they also possess lone pairs of electrons that can be donated to the aromatic pi-system, resulting in a resonance effect (+M effect). For fluorine, the inductive effect generally outweighs the resonance effect, making it a deactivating group in electrophilic aromatic substitution. Bromine's larger size and more diffuse p-orbitals result in a weaker resonance effect compared to fluorine, but its inductive effect is also less pronounced.

Sterically, the bromine atom, being larger than a hydrogen atom, introduces significant steric hindrance around the benzyl (B1604629) portion of the molecule. The fluorine atom, while smaller than bromine, still contributes to the steric bulk on the phenyl ring. This steric hindrance can influence the approach of reactants and the stability of transition states, thereby affecting reaction rates and pathways.

A summary of the general electronic and steric properties of bromine and fluorine as substituents on aromatic rings is presented below:

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect |

| Fluorine | 1.47 | 3.98 | Strong -I | Weak +M |

| Bromine | 1.85 | 2.96 | Moderate -I | Weak +M |

Elucidation of Steric and Electronic Effects on Reaction Kinetics and Thermodynamics

The electronic and steric effects of the bromine and fluorine substituents have a direct impact on the kinetics and thermodynamics of reactions involving this compound.

Kinetics: The rate of a chemical reaction is highly dependent on the activation energy of the rate-determining step. The electron-withdrawing nature of the halogen substituents can influence the stability of charged intermediates. For instance, in reactions where a positive charge develops on the aromatic ring (electrophilic aromatic substitution), the deactivating nature of the halogens will slow down the reaction rate. masterorganicchemistry.com Conversely, in reactions involving nucleophilic attack, the electron-deficient nature of the rings might accelerate the reaction. Steric hindrance from the bulky bromine atom can also slow down reactions by impeding the approach of a reactant to the reactive site. acs.orgacs.org

Quantitative Structure-Reactivity Relationships (QSAR/LFER) for Related Ether Systems

For halogenated aromatic ethers, QSAR models often correlate reaction rates or equilibrium constants with electronic and steric parameters of the substituents. nih.gov Electronic parameters, such as Hammett constants (σ), quantify the electron-donating or -withdrawing ability of a substituent. Steric parameters, like Taft's steric parameter (Es), quantify the steric bulk of a group.

A hypothetical LFER for a reaction involving a series of substituted benzyl phenyl ethers could take the form:

log(k/k₀) = ρσ + δEs

where:

k is the rate constant for the substituted ether.

k₀ is the rate constant for the unsubstituted ether.

ρ (rho) is the reaction constant, indicating the sensitivity of the reaction to electronic effects.

σ (sigma) is the Hammett substituent constant.

δ (delta) is the steric sensitivity constant.

Es is the Taft steric parameter.

By studying a series of related ethers with different halogen substitutions, one could determine the values of ρ and δ, providing quantitative insight into the electronic and steric demands of the reaction. For instance, a study on polyhalogenated methyl ethyl ethers demonstrated that anesthetic action could be modeled using parameters like log P (lipophilicity), molecular polarizability, and electrostatic potentials, highlighting the mixed role of polar and non-polar interactions. nih.gov

Correlation of Computational Descriptors with Experimental Reactivity Profiles

Computational chemistry offers a powerful approach to understanding and predicting chemical reactivity. ethz.ch Density Functional Theory (DFT) calculations, for example, can be used to determine a variety of molecular properties, known as computational descriptors, that correlate with experimental reactivity. rsc.orgasrjetsjournal.org

For this compound, key computational descriptors could include:

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). asrjetsjournal.orgepa.gov This can predict sites of electrophilic or nucleophilic attack.

Calculated Atomic Charges: Methods like Hirshfeld charge analysis can quantify the partial charge on each atom, providing insight into the electronic effects of the substituents. epa.gov

Steric Descriptors: Computational methods can also be used to calculate various steric parameters that quantify the bulkiness of different parts of the molecule. ethz.ch

By calculating these descriptors for this compound and its analogues, and then correlating them with experimentally determined reaction rates or product distributions, a predictive model for their reactivity can be developed. Such models can be invaluable for designing new synthetic routes and for understanding the behavior of these compounds in various chemical environments. ethz.ch For example, studies have shown that the barrier height in electrophilic aromatic substitution reactions can be reliably predicted using Hirshfeld charge and information gain at the regioselective carbon atom. epa.gov

Advanced Derivatives and Analogues of 2 Bromobenzyl 2 Fluorophenyl Ether: Synthesis and Characterization

Design Principles for Structural Modifications of the Bromobenzyl Moiety

The 2-bromobenzyl group within the 2-Bromobenzyl-(2-fluorophenyl)ether structure serves as a versatile handle for a variety of chemical transformations. A primary design principle for its modification revolves around the strategic replacement or functionalization of the bromine atom. This can be achieved through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions, allowing for the introduction of a wide array of aryl, alkyl, or alkynyl groups. This approach is fundamental in creating a library of analogues with diverse steric and electronic properties.

Another key design strategy involves the manipulation of the benzylic position. The methylene (B1212753) bridge can be a target for oxidation to a carbonyl group, creating a benzophenone-like core, or for the introduction of substituents to create chiral centers. Furthermore, the aromatic ring of the bromobenzyl moiety itself can be subjected to electrophilic or nucleophilic aromatic substitution reactions, although the bromine atom's deactivating effect must be considered. The goal of these modifications is often to explore structure-activity relationships in various chemical contexts, including medicinal chemistry and materials science. For instance, tethering the 2-bromobenzyl group to other molecular scaffolds can lead to novel compounds with potential applications in drug discovery. nih.gov

Strategies for Selective Functionalization of the Fluorophenyl Moiety

The 2-fluorophenyl moiety of the ether presents its own set of opportunities and challenges for selective functionalization. The fluorine atom, being a powerful electron-withdrawing group, directs ortho- and para- substitution. This inherent electronic property can be exploited for regioselective reactions.

One common strategy is directed ortho-metalation (DoM), where a directing group, in this case, the ether oxygen, facilitates the deprotonation of the adjacent ortho position by a strong base like an organolithium reagent. The resulting aryl anion can then be trapped with a variety of electrophiles, allowing for the introduction of a wide range of functional groups at the C3 position of the fluorophenyl ring.

Synthesis and Detailed Spectroscopic Characterization of Novel Ether-Containing Scaffolds

The synthesis of novel ether-containing scaffolds based on the this compound framework often involves multi-step sequences. A common approach is the Williamson ether synthesis, where a substituted 2-fluorophenol (B130384) is reacted with a 2-bromobenzyl halide. nih.gov Modifications to either of these starting materials, as discussed in the preceding sections, lead to a diverse array of final products.

The characterization of these new scaffolds relies heavily on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides detailed information about the proton environment in the molecule. Characteristic signals for the aromatic protons on both rings and the benzylic protons of the ether linkage are key diagnostic features. researchgate.net Coupling patterns can help elucidate the substitution patterns on the aromatic rings.

¹³C NMR: Complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the confirmation of successful functionalization.

¹⁹F NMR: Is particularly useful for compounds containing the fluorophenyl moiety. The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, making it a valuable probe for confirming structural changes.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of the newly synthesized compounds, confirming their identity. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The characteristic C-O-C stretching vibration of the ether linkage is a key diagnostic peak. Other vibrations, such as C-Br, C-F, and aromatic C-H stretches, further confirm the structure. researchgate.net

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and torsion angles. nih.gov

Below is an interactive data table summarizing the typical spectroscopic data for a hypothetical novel ether-containing scaffold derived from this compound.

| Spectroscopic Data | Description |

| ¹H NMR (ppm) | Aromatic protons typically appear in the range of 6.8-7.6 ppm. The benzylic protons (CH₂) usually show a singlet around 5.1-5.3 ppm. |

| ¹³C NMR (ppm) | Aromatic carbons resonate between 110-160 ppm. The benzylic carbon is typically found around 70 ppm. |

| ¹⁹F NMR (ppm) | The fluorine signal on the phenyl ring will have a characteristic chemical shift depending on the substitution pattern. |

| IR (cm⁻¹) | A strong C-O-C ether stretch is expected around 1250-1000 cm⁻¹. C-Br and C-F stretches appear at lower wavenumbers. Aromatic C-H stretches are seen above 3000 cm⁻¹. |

| MS (m/z) | The molecular ion peak (M⁺) corresponding to the calculated molecular weight should be observed. |

Studies on Intramolecular Cyclization and Rearrangement Pathways of Related Analogues

Analogues of this compound can undergo a variety of interesting intramolecular cyclization and rearrangement reactions, often promoted by heat, light, or chemical reagents. These reactions can lead to the formation of complex polycyclic structures.

One potential pathway is a radical-induced cyclization. Homolytic cleavage of the C-Br bond, for instance, using a radical initiator like AIBN, could generate a benzylic radical. This radical could then attack the fluorophenyl ring, leading to the formation of a dibenzofuran-like structure.

Acid-catalyzed rearrangements are also a possibility. mdpi.comresearchgate.net Protonation of the ether oxygen could initiate a cascade of events, including Claisen or Cope-type rearrangements, particularly if the aromatic rings are suitably substituted to favor such processes. mdpi.comresearchgate.net These rearrangements can lead to the migration of the benzyl (B1604629) or phenyl groups, resulting in constitutional isomers of the starting material. researchgate.net

Furthermore, base-mediated rearrangements, such as the Wittig rearrangement, can occur if a strong base is used to deprotonate the benzylic position. mdpi.comcam.ac.uk The resulting carbanion can then undergo a nih.govwhiterose.ac.uk or nih.govwhiterose.ac.uk-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond and a rearranged product. The specific pathway and product distribution in these reactions are often highly dependent on the reaction conditions and the substitution pattern of the starting ether.

The study of these intramolecular transformations is not only of fundamental academic interest but also provides a powerful tool for the synthesis of complex and novel heterocyclic scaffolds that may possess interesting biological or material properties.

Future Research Directions and Methodological Advancements

Development of More Efficient and Sustainable Synthetic Routes for Halogenated Benzyl (B1604629) Aryl Ethers

The classical Williamson ether synthesis, while fundamental, often involves strong bases and produces salt byproducts, making it less ideal from a green chemistry perspective. rsc.orgmasterorganicchemistry.com Future efforts will be directed towards catalytic systems that operate under milder conditions, are more atom-economical, and utilize environmentally benign solvents.

Key development areas include:

Advanced Catalytic Systems: While copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig reactions are established for diaryl ether synthesis, their application to benzyl aryl ethers, especially those with multiple halogen substituents, can be further optimized. dntb.gov.uarsc.org Research into novel ligand designs and bimetallic catalytic systems could enhance reaction efficiency, functional group tolerance, and reduce catalyst loading. For instance, palladium-catalyzed methods have proven effective for synthesizing fluorinated alkyl aryl ethers, a strategy that could be adapted and refined. acs.org

Green Chemistry Approaches: The pursuit of sustainability necessitates a shift away from stoichiometric reagents and hazardous solvents. Future syntheses will likely explore:

Catalytic Williamson Ether Synthesis (CWES): This approach uses weak alkylating agents like alcohols at high temperatures, offering a more environmentally friendly alternative to traditional methods. researchgate.netacs.org

Solvent-Free or Green Solvent Reactions: Microwave-assisted organic synthesis (MAOS) and reactions in recyclable solvents like propylene (B89431) carbonate represent promising avenues for reducing environmental impact. frontiersin.orgacs.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters (temperature, pressure, reaction time), which can improve yields, minimize side reactions, and allow for safer handling of reactive intermediates. nih.gov This is particularly relevant for managing the tandem reactions that aryl benzyl ethers can undergo.

A comparison of traditional versus potential future synthetic approaches is summarized below.

| Feature | Traditional Williamson/Ullmann Synthesis | Future Sustainable Synthesis |

| Reagents | Strong bases (e.g., NaH), stoichiometric copper | Catalytic amounts of transition metals (Pd, Cu, Ni), weak bases |

| Solvents | Often polar aprotic (e.g., DMF, DMSO) | Green solvents (e.g., propylene carbonate), water, or solvent-free |

| Byproducts | Stoichiometric salt waste | Minimal byproducts (e.g., water) researchgate.net |

| Conditions | Often harsh, high temperatures rsc.org | Milder conditions, potential for room temperature reactions organic-chemistry.org |

| Efficiency | Can have moderate to good yields, but purification can be extensive | High atom economy, improved selectivity, easier purification |

Application of Advanced Computational Modeling for Complex Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for elucidating complex reaction mechanisms. For halogenated benzyl aryl ethers, computational modeling can provide critical insights into transition states, reaction intermediates, and selectivity, guiding experimental design.

Future applications will likely focus on:

Mechanism Elucidation: The reactivity of compounds like 2-Bromobenzyl-(2-fluorophenyl)ether can be complex. For example, the treatment of aryl benzyl ethers with strong bases can lead to α-lithiation followed by a rsc.orgnih.gov-Wittig rearrangement. nih.govresearchgate.net Computational studies can map the potential energy surfaces of competing pathways, such as concerted anionic rearrangements versus radical dissociation/recombination sequences, to predict how substituents and reaction conditions influence the outcome. nih.gov

Catalyst Design: Computational screening can accelerate the discovery of new catalysts for C-O bond formation. By modeling the interaction between the substrate, catalyst, and ligands, researchers can rationally design catalysts with enhanced activity and selectivity for specific transformations, such as the selective coupling of 2-fluorophenol (B130384) with 2-bromobenzyl bromide.

Predicting Reactivity: Quantum chemical calculations can predict the barriers for various potential reactions, such as nucleophilic aromatic substitution at the fluorinated ring, cross-coupling at the brominated ring, or reactions involving the benzylic protons. This predictive power allows chemists to focus experimental efforts on the most promising transformations. For example, computational analysis has been used to study the multistep mechanism of benzyl bromide homologation, identifying the rate-determining step and the influence of substituents. nih.gov

Integration of Machine Learning in Spectroscopic Prediction and Reaction Optimization

The intersection of artificial intelligence and chemistry is creating powerful new tools for research and development. Machine learning (ML) algorithms can analyze vast datasets to identify patterns and make predictions that accelerate discovery. researchgate.net

Reaction Optimization: ML models can predict the optimal conditions (catalyst, solvent, temperature, base) for synthesizing a target molecule like this compound, minimizing the number of experiments required. beilstein-journals.orgresearchgate.net By inputting the structures of reactants and products, these models can suggest conditions to maximize yield and selectivity, even for complex reaction landscapes. u-strasbg.frnih.gov This data-driven approach represents a shift from laborious trial-and-error optimization to a more efficient, predictive methodology.

Spectroscopic Prediction: The structural elucidation of novel compounds relies heavily on spectroscopic techniques like NMR and Mass Spectrometry (MS). ML is revolutionizing this area.

Forward Prediction: ML models can predict the complete spectra (e.g., ¹H NMR, ¹³C NMR, IR) directly from a molecular structure. arxiv.orgarxiv.org This allows for rapid verification of a synthesized compound by comparing experimental data with the predicted spectrum.

Inverse Prediction: Conversely, models can infer molecular structures or the presence of specific functional groups from raw spectral data, which can be invaluable for identifying unknown products or impurities in a reaction mixture. arxiv.orgnih.gov

The table below illustrates the potential impact of ML on the study of halogenated ethers.

| Task | Traditional Method | Machine Learning-Enhanced Method |

| Reaction Optimization | One-variable-at-a-time (OVAT) screening, Design of Experiments (DoE) | Bayesian optimization, neural networks predict optimal conditions from sparse data researchgate.netnih.gov |

| ¹³C NMR Prediction | Empirical rules (e.g., incremental methods), database comparison | Deep learning models trained on large spectral databases provide highly accurate predictions arxiv.orgresearchgate.net |

| Impurity Identification | Manual analysis of complex spectra, isolation and characterization | AI-driven deconvolution of spectra to identify and quantify components in a mixture nih.gov |

Exploration of Novel Reactivity Patterns for Halogenated Benzyl Aryl Ethers

The unique combination of functional groups in this compound provides a rich playground for exploring novel reactivity. The presence of two different aryl halides, an ether linkage, and an activated benzylic position invites the design of new synthetic transformations.

Future research could uncover novel reactivity in several areas:

Tandem and Cascade Reactions: The multiple reactive sites could be exploited in controlled, sequential reactions. For example, one could envision a one-pot reaction involving an initial cross-coupling at the C-Br bond, followed by an intramolecular cyclization triggered by activating the C-F bond or the ether linkage. The use of flow chemistry can be particularly effective in controlling such tandem processes by managing unstable intermediates. nih.gov

Directed Ortho-Metalation (DoM): The ether oxygen can direct lithiation to the ortho positions of the aromatic rings, creating new nucleophilic centers. The subsequent reaction of these organolithium intermediates with various electrophiles could generate a diverse library of highly substituted derivatives. Research has already shown that the α-lithiobenzyloxy group can act as a directed metalation group. researchgate.net

Rearrangement Chemistry: Beyond the rsc.orgnih.gov-Wittig rearrangement, other skeletal reorganizations could be explored. Lewis acid catalysis, for instance, has been shown to mediate the formal insertion of diazo compounds into the C(sp²)-C(sp³) bond of benzyl bromides through a phenonium ion intermediate, a reaction that could potentially be adapted for benzyl aryl ethers. nih.gov

Selective C-H Functionalization: Direct, catalytic conversion of C-H bonds into new functional groups is a major goal of modern synthesis. Future work could focus on developing catalysts that selectively functionalize one of the several C-H bonds in this compound, providing a highly efficient route to complex derivatives without the need for pre-functionalized starting materials.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromobenzyl-(2-fluorophenyl)ether, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or Ullmann coupling, where a bromobenzyl halide reacts with a fluorophenol derivative. For example, 2-bromobenzyl bromide can react with 2-fluorophenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux . Optimization includes controlling stoichiometry, temperature (80–120°C), and catalyst selection (e.g., CuI for Ullmann reactions). Side reactions, such as dehalogenation or ether cleavage, must be monitored via TLC or HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR : H and C NMR to confirm ether linkage and substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₃H₁₀BrFO, ~297.0 g/mol) and isotopic patterns for bromine .

- FTIR : Peaks at ~1240 cm⁻¹ (C-O-C stretch) and ~1080 cm⁻¹ (C-F stretch) .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, stability)?

Contradictions in data (e.g., solubility in polar vs. nonpolar solvents) require validation via experimental replicates and cross-referencing authoritative databases like NIST or EPA DSSTox . For stability, conduct accelerated degradation studies under varying pH, light, and temperature conditions, analyzing outcomes with HPLC-MS .

Q. What are the recommended safety protocols for handling this compound in lab settings?

Follow OSHA and EPA guidelines:

Q. How can researchers confirm the purity of this compound?

Employ:

- HPLC/UPLC with UV detection (λ = 254 nm) and C18 columns.

- Elemental Analysis to verify C, H, Br, and F content within ±0.4% of theoretical values .

- DSC/TGA to assess thermal stability and melting point consistency .

Advanced Research Questions

Q. What methodologies are used to study the environmental fate and degradation pathways of this compound?

Advanced approaches include:

- Photolysis Studies : Expose the compound to UV light (λ = 300–400 nm) in aqueous solutions, monitoring degradation products via GC-MS .

- Biodegradation Assays : Use soil or microbial consortia to identify metabolites (e.g., debrominated or hydroxylated derivatives) through LC-QTOF-MS .

- Computational Modeling : Predict half-life and bioaccumulation factors using EPI Suite or COSMOtherm .

Q. How can researchers resolve challenges in regioselectivity during functionalization of this compound?

Strategies include:

- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to control substitution sites .

- Cross-Coupling Reactions : Employ Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids, optimizing ligand systems (e.g., SPhos) for steric hindrance .

- DFT Calculations : Model transition states to predict reactivity patterns .

Q. What advanced analytical techniques are suitable for detecting trace levels of this compound in environmental samples?

Q. How do substituent effects (bromo vs. fluoro) influence the compound’s electronic and steric properties?

- Electron-Withdrawing Effects : Bromine increases electrophilicity at the benzyl position, while fluorine enhances aromatic ring electron density.

- Steric Maps : Use X-ray crystallography (e.g., CCDC data) or computational tools (Mercury Software) to analyze bond angles and torsional strain .

- Hammett Constants : Quantify substituent impacts on reaction rates (σₚ values: Br = +0.23, F = +0.06) .

Q. What strategies mitigate interference from structurally analogous compounds (e.g., 4-Bromophenyl ether) in analytical workflows?

- Chromatographic Separation : Optimize gradient elution with C8 columns and mobile phases (e.g., acetonitrile/0.1% formic acid) to resolve co-eluting peaks .

- High-Resolution Mass Spectrometry : Leverage isotopic patterns (e.g., Br vs. Br) and fragmentation pathways for differentiation .

- Chemometric Analysis : Apply PCA or PLS-DA to spectral datasets (NMR, IR) for pattern recognition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.